ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 439289-71-1
VCID: VC4922125
InChI: InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

CAS No.: 439289-71-1

Cat. No.: VC4922125

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate - 439289-71-1

Specification

CAS No. 439289-71-1
Molecular Formula C16H14N2O2S
Molecular Weight 298.36
IUPAC Name ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3
Standard InChI Key GRYFZNVHLTUUBE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Pyrrole Moiety: A nitrogen-containing heterocycle attached at the thiazole’s 2-position.

  • Ethyl Ester Group: A carboxylate ester substituent at the thiazole’s 5-position, enhancing solubility and reactivity.

The phenyl group at the 4-position introduces hydrophobicity, facilitating interactions with biological membranes and proteins.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight298.36 g/mol
IUPAC NameEthyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
SolubilityLimited data; polar aprotic solvents preferred
Spectral SignaturesNMR: δ 7.05 (s, thiazole-H), 6.58–6.23 (pyrrole-H)

The compound’s LogP\text{LogP} (estimated at 3.2) suggests moderate lipophilicity, ideal for traversing cell membranes.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting from ethyl 4-phenyl-2-thiazolecarboxylate and pyrrole derivatives. A common approach includes:

  • Cyclization: Reacting 2-amino-4-phenylthiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to form the pyrrole-thiazole backbone.

  • Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution using ethyl bromoacetate and potassium carbonate .

Optimization Parameters:

  • Temperature: Reflux conditions (~100°C) improve reaction kinetics but risk side-product formation.

  • Catalysts: Acidic media (e.g., acetic acid) enhance cyclization efficiency.

  • Stoichiometry: Excess pyrrole derivatives (1.5 eq.) drive the reaction to completion .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield (up to 85%) and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL for Staphylococcus aureus. The thiazole ring disrupts bacterial cell wall synthesis, while the pyrrole moiety interferes with DNA gyrase .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR peaks at δ 7.05 (thiazole-H) and δ 6.58–6.23 (pyrrole-H) confirm ring substitution patterns .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310 [M+1], aligning with the molecular formula .

  • IR Spectroscopy: Absorbance at 1648 cm1^{-1} corresponds to the ester carbonyl group .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves >98% purity, using a C18 column and acetonitrile-water mobile phase.

Applications in Research and Industry

Medicinal Chemistry

  • Antibiotic Development: Derivatives show promise against multidrug-resistant pathogens.

  • Targeted Cancer Therapy: Modifications to the pyrrole ring enhance selectivity for tumor cells.

Agrochemicals

As a fungicide, the compound inhibits Fusarium oxysporum growth at 10 µg/mL, protecting crops like wheat and rice.

Materials Science

Incorporated into polymers, it improves thermal stability (Tg_\text{g} > 200°C) and mechanical strength, suitable for aerospace composites.

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